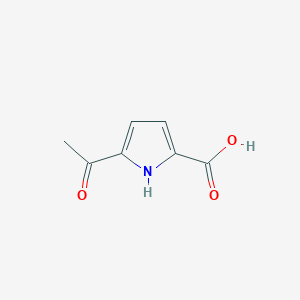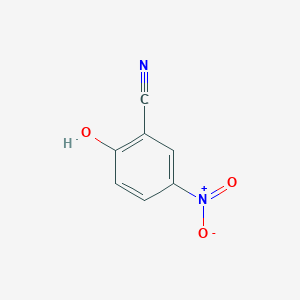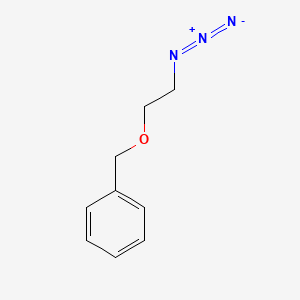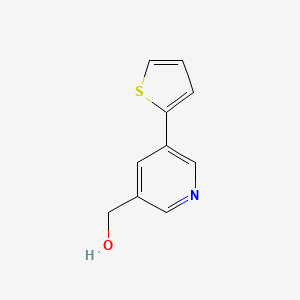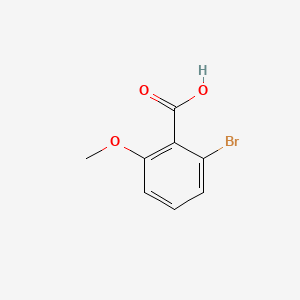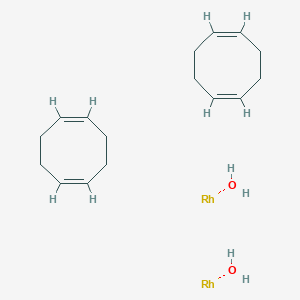
Hydroxy(cyclooctadiene)rhodium(I) dimer
Übersicht
Beschreibung
Hydroxy(cyclooctadiene)rhodium(I) dimer, also known as Bis(cyclooctadiene)dihydroxodirhodium, is a rhodium catalyst . It has the empirical formula C16H26O2Rh2 and a molecular weight of 456.19 .
Synthesis Analysis
The synthesis of Hydroxy(cyclooctadiene)rhodium(I) dimer involves heating a solution of hydrated rhodium trichloride with 1,5-cyclooctadiene in aqueous ethanol in the presence of sodium carbonate .Molecular Structure Analysis
The molecule consists of a pair of square planar Rh centers bound to a 1,5-cyclooctadiene . The SMILES string representation is O[Rh].O[Rh].C1CC=CCCC=C1.C2CC=CCCC=C2 .Chemical Reactions Analysis
Hydroxy(cyclooctadiene)rhodium(I) dimer is a catalyst facilitating oxygenative addition to terminal alkynes for a greener synthesis to esters, amides, and carboxylic acids . It is also a catalyst for cyclization, homocoupling, and 1,2 and 1,4 addition reactions .Physical And Chemical Properties Analysis
Hydroxy(cyclooctadiene)rhodium(I) dimer is a solid substance with a melting point of 199 °C (dec.) . It is used as a catalyst in rhodium core reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Esters, Amides, and Carboxylic Acids
Hydroxy(cyclooctadiene)rhodium(I) dimer is used as a catalyst in the synthesis of esters, amides, and carboxylic acids . These compounds are fundamental in organic chemistry and have a wide range of applications, from pharmaceuticals to polymers.
Organorhodium Precursor
This compound serves as a precursor for organorhodium . Organorhodium compounds are used in various chemical reactions, including C-H activation, which is a crucial step in the synthesis of complex organic molecules.
Cyclization Reactions
Hydroxy(cyclooctadiene)rhodium(I) dimer is a catalyst for cyclization reactions . Cyclization is a process that forms a ring of atoms in a molecule, which is a key step in the synthesis of many natural products and pharmaceuticals.
Homocoupling Reactions
This compound is also used as a catalyst for homocoupling reactions . Homocoupling is a type of chemical reaction where two identical organic substrates are joined together. This process is important in the synthesis of symmetrical biaryls, which are found in various pharmaceuticals and organic materials.
1,2 and 1,4 Addition Reactions
Hydroxy(cyclooctadiene)rhodium(I) dimer is used as a catalyst for 1,2 and 1,4 addition reactions . These reactions are fundamental in organic chemistry and are used in the synthesis of a wide range of compounds.
Green Chemistry
This compound is aligned with the principles of green chemistry . It is used as a catalyst in reactions that have minimal impact on the environment, contributing to the development of sustainable chemical processes.
Wirkmechanismus
Target of Action
The primary target of Hydroxy(cyclooctadiene)rhodium(I) dimer is terminal alkynes . Terminal alkynes are unsaturated hydrocarbons that contain a carbon-carbon triple bond at the end of the carbon chain. They play a crucial role in various organic reactions due to their unique reactivity and ability to form complex structures.
Mode of Action
Hydroxy(cyclooctadiene)rhodium(I) dimer acts as a catalyst, facilitating oxygenative addition to terminal alkynes . In this process, the rhodium complex inserts into the carbon-hydrogen bond of the alkyne, forming a new bond with the oxygen atom. This results in the formation of a new organorhodium complex.
Biochemical Pathways
The action of Hydroxy(cyclooctadiene)rhodium(I) dimer affects the synthesis pathway of esters, amides, and carboxylic acids . By facilitating the oxygenative addition to terminal alkynes, it enables a greener synthesis of these compounds. This is particularly important in the field of green chemistry, which aims to reduce the environmental impact of chemical processes.
Result of Action
The result of the action of Hydroxy(cyclooctadiene)rhodium(I) dimer is the efficient and environmentally friendly synthesis of esters, amides, and carboxylic acids . These compounds have wide applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Safety and Hazards
Zukünftige Richtungen
Given its catalytic properties, Hydroxy(cyclooctadiene)rhodium(I) dimer has potential applications in the synthesis of various organic compounds. Its use in the greener synthesis of esters, amides, and carboxylic acids suggests it could play a role in developing more environmentally friendly chemical processes .
Eigenschaften
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2H2O.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H2;;/b2*2-1-,8-7-;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFFMOISCNXZCL-MIXQCLKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.O.[Rh].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2Rh2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy(cyclooctadiene)rhodium(I) dimer | |
CAS RN |
73468-85-6 | |
| Record name | Hydroxy(1,5-cyclooctadiene)rhodium(I) dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



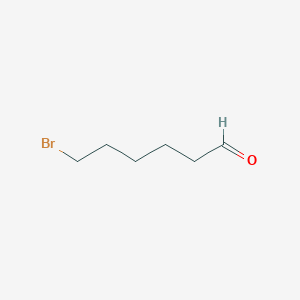

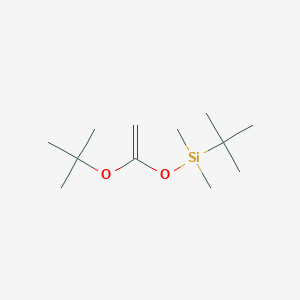
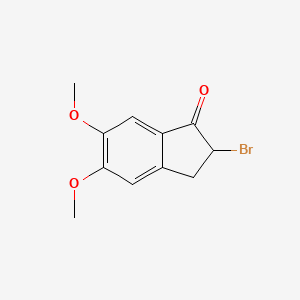

![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)

